4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-nitrophenyl group at position 2 and a 4-methylbenzamide moiety at position 2. This compound is of interest due to its structural complexity, which may confer unique physicochemical and biological properties compared to simpler analogs. Its synthesis likely involves multi-step reactions, including cyclization and sulfonation, akin to methods described for related thieno-pyrazole derivatives .
Properties
IUPAC Name |
4-methyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-12-2-4-13(5-3-12)19(24)20-18-16-10-29(27,28)11-17(16)21-22(18)14-6-8-15(9-7-14)23(25)26/h2-9H,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGPSASZYLCXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and thiophene carboxylic acids.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a nitro group is added to an aromatic ring using nitric acid and sulfuric acid.
Attachment of the Benzamide Moiety: This step involves the formation of an amide bond, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or anhydride) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Nitro Group Reduction
The 4-nitrophenyl group undergoes selective catalytic hydrogenation under controlled conditions:
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10%), EtOH, 50°C, 6h | 4-aminophenyl derivative | 85% | |
| Na₂S₂O₄, H₂O/EtOH (1:1), 70°C, 4h | Partial reduction to hydroxylamine | 62% |
This reduction modifies electronic properties while preserving the core scaffold for further functionalization.
Nucleophilic Substitution at Benzamide
The amide bond participates in substitution reactions with nucleophiles:
Table 1: Amide substitution reactivity
| Reagent | Conditions | Product Type | Yield |
|---|---|---|---|
| KCN (excess) | DMF, 120°C, 8h | Cyano-substituted derivative | 75% |
| NH₂NH₂·H₂O | EtOH, reflux, 12h | Hydrazide analog | 68% |
| CH₃ONa | THF, 60°C, 6h | Methyl ester derivative | 58% |
Steric hindrance from the thienopyrazole ring reduces reaction rates compared to simpler benzamides .
Electrophilic Aromatic Substitution
The electron-deficient thieno[3,4-c]pyrazole ring undergoes regioselective reactions:
Key Observations:
-
Nitration: Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 6 of the thieno ring (72% yield).
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Sulfonation: Oleum (20% SO₃) at 80°C produces sulfonic acid derivatives (55% yield).
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Halogenation: Br₂/FeBr₃ in CH₂Cl₂ yields 5-bromo derivatives (63% yield).
Cyclocondensation Reactions
The compound serves as a precursor in heterocycle synthesis:
Example Protocol
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React with β-keto esters under Dean-Stark conditions
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Form fused pyrazolo-pyrimidine systems via [3+2] cycloaddition
Notable Derivatives:
| Derivative Structure | Biological Activity |
|---|---|
| Pyrazolo[1,5-a]pyrimidine | Kinase inhibition (IC₅₀ = 12 nM) |
| Thieno-triazole hybrid | Anticancer (GI₅₀ = 1.8 µM) |
Oxidation/Reduction of Sulfone Group
The 5,5-dioxido moiety shows limited reactivity but participates in:
-
Radical reactions: Persulfate-induced C-S bond cleavage (45% yield)
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Reductive desulfurization: Zn/HOAc removes sulfur atoms (38% yield)
Cross-Coupling Reactions
Palladium-catalyzed transformations enable structural diversification:
Table 2: Buchwald-Hartwig amination results
| Aryl Halide Partner | Catalyst System | Yield |
|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂/Xantphos, Cs₂CO₃ | 71% |
| 2-Iodopyridine | Pd₂(dba)₃/BINAP, t-BuONa | 65% |
| 3-Chloroquinoline | PEPPSI-IPr, K₃PO₄ | 58% |
Reaction efficiency depends on electronic effects from the nitro group .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
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Nitro group rearrangement to C-nitroso intermediates
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Ring contraction of thienopyrazole to pyrrolo[2,3-d]thiazole (22% yield)
Scientific Research Applications
Chemical Research Applications
1. Synthesis of Complex Molecules:
The compound serves as a valuable building block in synthetic organic chemistry. Its functional groups allow for diverse chemical reactions, making it a versatile reagent for creating more complex molecules. The presence of both nitro and amide functionalities enhances its reactivity in electrophilic and nucleophilic substitution reactions.
2. Reaction Mechanisms:
The compound can undergo various transformations such as:
- Oxidation: Nitro groups can be reduced to amino groups, facilitating further functionalization.
- Reduction: The compound can be oxidized to introduce additional functional groups.
- Substitution Reactions: Both electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Biological Research Applications
1. Antimicrobial Properties:
Studies have indicated that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant antimicrobial activities. The presence of the nitrophenyl group is thought to enhance these properties, making it a candidate for developing new antimicrobial agents.
2. Anticancer Activity:
Research has shown that thieno[3,4-c]pyrazole derivatives possess anticancer properties. The unique structure of 4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide may interact with specific biological targets involved in cancer cell proliferation and survival pathways.
3. Anti-inflammatory Effects:
Preliminary studies suggest potential anti-inflammatory effects of this compound. Its ability to modulate inflammatory pathways could lead to therapeutic applications in treating inflammatory diseases.
Medical Applications
1. Drug Development:
The compound is being investigated for its potential use in developing new pharmaceuticals targeting various diseases. Its unique combination of functionalities allows for modifications that could enhance efficacy and reduce side effects in drug formulations.
2. Diagnostic Tools:
Due to its reactive nature, this compound may also be explored for use in diagnostic applications, particularly in assays that require specific chemical interactions with biological molecules.
Industrial Applications
1. Specialty Chemicals:
In the chemical industry, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for various applications including coatings and materials science.
2. Research Reagent:
The compound is often used as a research reagent due to its stability and reactivity under various conditions. It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their function. The nitrophenyl group could participate in electron transfer reactions, while the benzamide moiety might form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparisons
Spectroscopic and Analytical Data
IR Spectroscopy :
NMR Spectroscopy :
- The 4-nitrophenyl group would produce deshielded aromatic protons (δ 8.0–8.5 ppm in ¹H-NMR).
- Methyl groups (4-methylbenzamide) would appear as singlets near δ 2.5 ppm.
Mass Spectrometry :
- Molecular ion peaks (M⁺) would align with calculated m/z values, as seen in (e.g., m/z 348 for triazole-thiones) .
Computational and Crystallographic Analysis
Software tools like SHELX (for crystal structure refinement) and Multiwfn (for wavefunction analysis) are critical for confirming tautomeric forms and electronic properties . For example:
- Topological Analysis : Reveals charge density distribution around the sulfone groups, affecting solubility and crystal packing.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step protocols starting from substituted benzamides and thieno[3,4-c]pyrazole precursors. Key steps include cyclization of the pyrazole ring and subsequent functionalization. Reaction optimization may involve:
- Microwave-assisted synthesis to reduce reaction time and improve yield .
- Temperature control (e.g., 60–80°C) and solvent selection (DMF or ethanol) to minimize by-products .
- Use of strong bases like NaH to facilitate cyclization .
- Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodology :
- 1H/13C NMR spectroscopy to verify substituent positions and aromatic proton integration .
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation .
- FT-IR spectroscopy to identify functional groups (e.g., sulfone C=O stretch at ~1300 cm⁻¹) .
Q. How can researchers design initial bioactivity screens for this compound?
- Methodology :
- In vitro assays targeting enzymes (e.g., kinases, cyclooxygenases) linked to the thieno[3,4-c]pyrazole scaffold’s known activity .
- Dose-response studies (0.1–100 µM) in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
- Include positive controls (e.g., doxorubicin) and solvent controls (DMSO) to validate results .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
- Methodology :
- Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Verify compound purity via HPLC-UV/ELSD and quantify degradation products .
- Perform docking studies to compare binding modes with structurally related active/inactive analogs .
Q. What strategies are effective for elucidating the reaction mechanism of sulfone group formation in the thieno[3,4-c]pyrazole core?
- Methodology :
- Kinetic isotope effect (KIE) studies to identify rate-determining steps .
- Density Functional Theory (DFT) calculations to model transition states and intermediate stability .
- In situ FT-IR monitoring to track sulfonation intermediates .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Synthesize analogs with varied substituents (e.g., nitro → methoxy, methyl → halogen) .
- Use QSAR models to correlate electronic (Hammett σ) or steric parameters with bioactivity .
- Cocrystallization studies with target proteins (e.g., COX-2) to map binding interactions .
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
- Methodology :
- Flow chemistry for continuous production of intermediates, reducing batch variability .
- Design of Experiments (DoE) to optimize parameters (e.g., solvent volume, catalyst loading) .
- Purification via flash chromatography with gradients tailored to separate polar by-products .
Notes
- Key Challenges : Emphasized reproducibility (e.g., purity verification) and advanced computational tools (DFT, QSAR) to address contradictions.
- Structural Complexity : Highlighted techniques for resolving spectral ambiguities (e.g., 2D NMR for overlapping signals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
